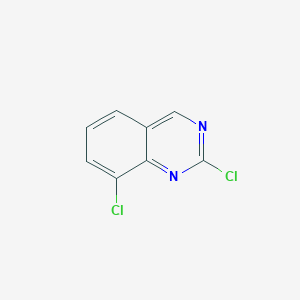

2,8-Dichloroquinazoline

Vue d'ensemble

Description

It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at the 2 and 8 positions of the quinazoline ring. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Mécanisme D'action

- 2,8-Dichloroquinazoline is a compound designed as a DNA intercalator. It primarily targets DNA and topoisomerase II (Topo II) .

- Topo II is an essential enzyme involved in DNA replication, transcription, and repair. It helps manage DNA supercoiling by introducing transient double-strand breaks and resealing them .

- DNA Intercalation : this compound intercalates into the DNA double helix. This process causes significant changes in DNA structure, including elongation, stiffness, and alterations in the helix twist angle .

- Topo II Inhibition : The compound inhibits Topo II activity. By binding to the enzyme, it disrupts its catalytic function, preventing it from efficiently managing DNA supercoiling .

- Apoptosis Induction : Mechanistic investigations revealed that this compound induces apoptosis in cancer cells (e.g., HCT-116). It also arrests cell growth at the S and G2/M phases .

- BAX and Bcl-2 Regulation : Compound 16 (a derivative of this compound) significantly increases BAX levels (pro-apoptotic protein) and decreases Bcl-2 levels (anti-apoptotic protein) compared to control cells .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

2,8-Dichloroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound acts as an inhibitor of cytochrome P450 1A2, affecting the enzyme’s ability to metabolize its substrates . Additionally, it has been observed to interact with other proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can impact cellular responses to external stimuli and stress. Furthermore, it has been reported to influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of cytochrome P450 1A2, where this compound binds to the active site of the enzyme, preventing it from metabolizing its substrates . Additionally, it can interact with transcription factors, influencing their ability to regulate gene expression. These interactions result in altered cellular functions and responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have demonstrated that long-term exposure to this compound can result in sustained inhibition of cytochrome P450 1A2 and other enzymes, leading to altered metabolic profiles and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes involved in detoxification and metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolic activity, highlighting the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its metabolism by cytochrome P450 enzymes, particularly cytochrome P450 1A2 . This interaction leads to the formation of metabolites that can further influence cellular function and metabolic activity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and interact with intracellular targets . Once inside the cell, this compound can bind to transport proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues and organelles can influence its activity and effectiveness as a biochemical tool.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular function and responses, highlighting the importance of understanding its subcellular distribution in biochemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloroquinazoline typically involves the reaction of 2-amino-3-chlorophenyl carbaldehyde with urea in a stainless steel sealed tube. The reaction is carried out at a temperature of 180°C for 1.5 hours . Another method involves the chlorination of quinazoline derivatives using chlorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of non-toxic solvents and accessible raw materials is preferred to make the process environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions: 2,8-Dichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the chlorine atoms .

Applications De Recherche Scientifique

2,8-Dichloroquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Comparaison Avec Des Composés Similaires

- 2,4-Dichloroquinazoline

- 2,6-Dichloroquinazoline

- 2,4,6-Trichloroquinazoline

Comparison: 2,8-Dichloroquinazoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-Dichloroquinazoline, which has chlorine atoms at the 2 and 4 positions, this compound exhibits different chemical and biological properties, making it suitable for distinct applications .

Activité Biologique

2,8-Dichloroquinazoline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various biological contexts.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, typically involving the chlorination of quinazoline derivatives. The synthesis often utilizes starting materials such as anthranilic acid and urea, followed by cyclization reactions that yield the dichloroquinazoline structure. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown selective inhibition against various cancer cell lines. A study demonstrated that certain derivatives had GI50 values significantly lower than standard chemotherapeutics, indicating their potential as anticancer agents .

- Antimicrobial Properties : Several studies have reported the antimicrobial activity of quinazoline derivatives against a range of pathogens. The efficacy of this compound in inhibiting bacterial growth has been documented, with specific derivatives showing comparable or superior activity to traditional antibiotics .

- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that derivatives of this compound exhibited significant BuChE inhibitory activity, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest and Apoptosis : Some studies have shown that quinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells. This is often mediated through the modulation of key signaling pathways such as NF-κB and caspase activation .

- Oxidative Stress Modulation : Quinazolines have been found to possess antioxidant properties, which may contribute to their neuroprotective effects. By reducing oxidative stress, these compounds can help maintain neuronal health and function .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various this compound derivatives on breast cancer cell lines (MDA-MB-231). Results indicated that some derivatives had IC50 values below 10 µM, demonstrating strong anticancer potential compared to standard treatments like cisplatin .

- Neuroprotective Effects : In a model of Alzheimer's disease, derivatives were tested for their ability to inhibit BuChE. Compounds showed varying degrees of inhibition with binding free energies indicating favorable interactions with the enzyme's active site .

Data Tables

| Activity Type | Tested Compound | Cell Line/Pathogen | IC50/Effective Concentration |

|---|---|---|---|

| Anticancer | This compound | MDA-MB-231 | <10 µM |

| Antimicrobial | This compound | Staphylococcus aureus | Comparable to Gentamicin |

| Cholinesterase Inhibition | Various derivatives | BuChE | Significant inhibition observed |

Propriétés

IUPAC Name |

2,8-dichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHUDPERPLJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497142 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-20-0 | |

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.